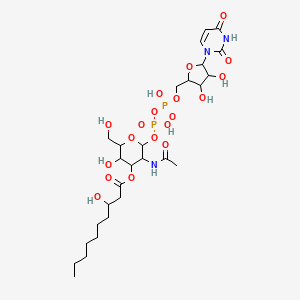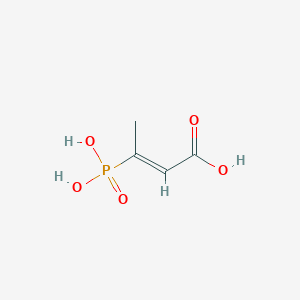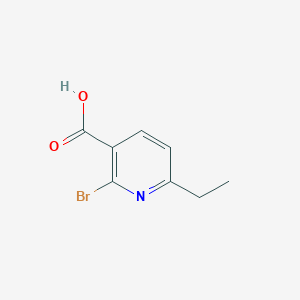
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound plays a significant role in microbial pathogenesis research, particularly in understanding the mechanisms of lipopolysaccharide biosynthesis and identifying potential drug targets to combat bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves multiple steps, starting from the basic building blocks of uridine and N-acetylglucosamine. The key steps include the acylation of N-acetylglucosamine with R-3-hydroxydecanoic acid, followed by the phosphorylation of the resulting compound to form the diphosphate linkage with uridine. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic routes that ensure scalability and cost-effectiveness. The process involves large-scale chemical synthesis with stringent quality control measures to maintain the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a crucial role in studying bacterial lipopolysaccharide biosynthesis and microbial pathogenesis.
Medicine: Investigated as a potential target for developing antibiotics against Gram-negative bacterial infections.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves its role as an intermediate in the biosynthesis of lipid A. The compound is enzymatically converted to lipid A, which is a key component of the outer membrane of Gram-negative bacteria. This process involves several enzymes, including acyltransferases and deacetylases, which catalyze the transfer of acyl groups and the removal of acetyl groups, respectively. The molecular targets and pathways involved in this process are critical for maintaining the structural integrity and function of the bacterial outer membrane.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc include:
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc: Another intermediate in lipid A biosynthesis with a longer acyl chain.
UDP-2,3-diacylglucosamine: A related compound with two acyl groups attached to the glucosamine moiety.
UDP-N-acetylglucosamine: A simpler precursor in the biosynthesis pathway without the acyl group.
The uniqueness of this compound lies in its specific role in the biosynthesis of lipid A and its potential as a target for antibiotic development.
Eigenschaften
Molekularformel |
C27H45N3O19P2 |
|---|---|
Molekulargewicht |
777.6 g/mol |
IUPAC-Name |
[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |
InChI |
InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |
InChI-Schlüssel |
MQPZMQHQQMJGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)

![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)

![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)



